molecular formula C12H24N2O3 B13176051 tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate

tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate

Cat. No.: B13176051
M. Wt: 244.33 g/mol
InChI Key: UQGVXNABKACSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxy and propylamino groups.

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-(propylamino)pyrrolidine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like column chromatography.

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-5-6-13-9-7-14(8-10(9)15)11(16)17-12(2,3)4/h9-10,13,15H,5-8H2,1-4H3

InChI Key

UQGVXNABKACSFU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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